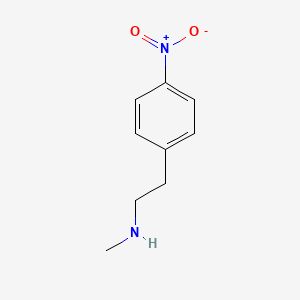
N-methyl-4-nitrophenethylamine
Descripción general
Descripción
N-methyl-4-nitrophenethylamine, also known as 4-Methyl-2-nitrophenethylamine or 4-Me-MPH, is a chemical compound that belongs to the phenethylamine class. It is a psychoactive substance that acts as a central nervous system stimulant. This compound has been gaining attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization in Organic Chemistry
N-methyl-4-nitrophenethylamine plays a role in the synthesis and functionalization of various compounds in organic chemistry. The development of methods for the synthesis of N-methyl- and N-alkylamines, including N-methyl-4-nitrophenethylamine, using cobalt oxide nanoparticles has been reported. These methods are significant due to the prevalence of these structures in life-science molecules and their role in regulating activities (Senthamarai et al., 2018).
2. Application in Fluorescent Probing for Hypoxic Cells
A novel fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) was developed using 4-nitroimidazole moiety, including N-methyl-4-nitrophenethylamine derivatives. The probe was successfully applied for imaging the hypoxic status of tumor cells, indicating potential biomedical research applications (Feng et al., 2016).
3. Involvement in Water Treatment and Environmental Safety
N-methyl-4-nitrophenethylamine is relevant in the context of water treatment and environmental safety. Studies have focused on the formation of N-nitrosamines, including N-methyl-4-nitrophenethylamine, during water disinfection with chlorine. Understanding the formation and control of such compounds is crucial for maintaining water safety and addressing environmental concerns (Kasprzyk-Hordern et al., 2005).
4. Role in Aerobic Degradation by Microorganisms
Research into the aerobic degradation of related compounds, such as N-methyl-4-nitroaniline (MNA), by specific strains of bacteria like Pseudomonas sp., highlights the environmental and bioremediation potential of N-methyl-4-nitrophenethylamine. These studies show how certain microorganisms can utilize similar compounds as a carbon, nitrogen, and energy source, leading to the efficient degradation and potential environmental cleanup applications (Khan et al., 2013).
5. Exploration in Nonlinear Optical Properties
Investigations into the nonlinear optical properties of various compounds, including those related to N-methyl-4-nitrophenethylamine, provide insights into their potential applications in optical device technologies. Such studies focus on understanding how these compounds behave under different light conditions, which is crucial for developing optical limiters and switches (Naseema et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPVTUXJDJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitrophenethylamine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

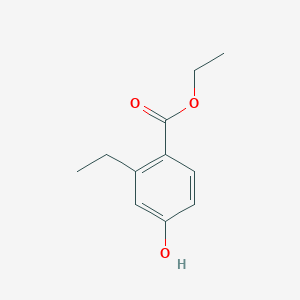
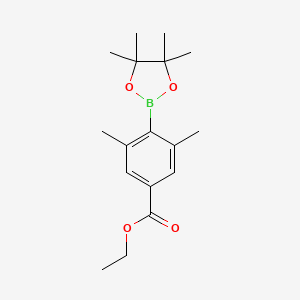

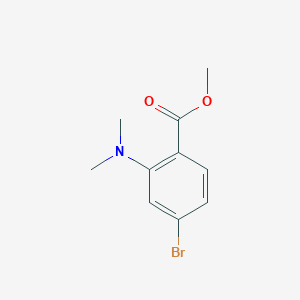
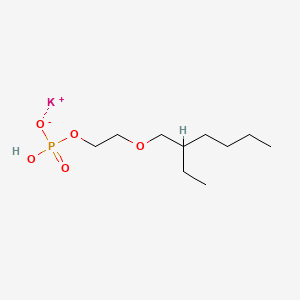

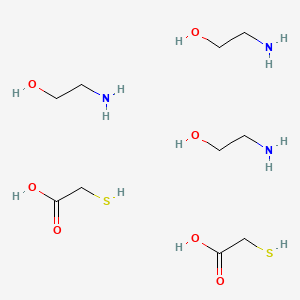
![N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288306.png)

![Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B3288317.png)

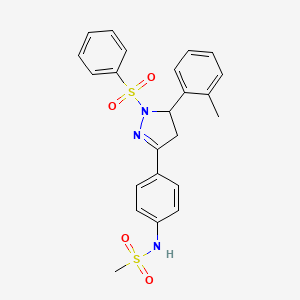
![N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3288339.png)
